Cas no 2229380-76-9 ((4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride)

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride
- 4-Chloro-2-methoxy-3-pyridinemethanesulfonyl chloride (ACI)
- 2229380-76-9
- EN300-1990767
-
- インチ: 1S/C7H7Cl2NO3S/c1-13-7-5(4-14(9,11)12)6(8)2-3-10-7/h2-3H,4H2,1H3
- InChIKey: WEFKLRFMTVGEKK-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC=CC(Cl)=C1CS(Cl)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.9523696g/mol
- どういたいしつりょう: 254.9523696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.530±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 349.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.57±0.10(Predicted)
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990767-5.0g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 5g |
$5179.0 | 2023-05-26 | ||
Enamine | EN300-1990767-0.1g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1990767-5g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1990767-2.5g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1990767-10.0g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 10g |
$7681.0 | 2023-05-26 | ||
Enamine | EN300-1990767-0.5g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1990767-10g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1990767-1.0g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 1g |
$1785.0 | 2023-05-26 | ||
Enamine | EN300-1990767-0.25g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1990767-0.05g |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |
2229380-76-9 | 0.05g |
$827.0 | 2023-09-16 |
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chlorideに関する追加情報
Introduction to (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride (CAS No. 2229380-76-9)
(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride (CAS No. 2229380-76-9) is a versatile and highly reactive compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-chloro-2-methoxy-pyridine-3-sulfonyl chloride, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure and reactivity profile make it an essential building block for the development of novel compounds with diverse biological activities.
The chemical structure of (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride consists of a pyridine ring substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a sulfonyl chloride moiety at the 3-position. This combination of functional groups imparts the compound with high reactivity and selectivity, making it particularly useful in various synthetic transformations. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamides, sulfonates, and sulfides.
In recent years, significant advancements have been made in understanding the synthetic applications and biological activities of (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride. One notable area of research involves its use in the synthesis of pyridine-based sulfonamides, which have shown promising pharmacological properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. These findings have opened new avenues for the development of novel therapeutic agents targeting various diseases.
Another important application of (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride is in the field of agrochemicals. The compound has been used to synthesize pyridine-based herbicides that are effective against a wide range of weeds while being safe for crops. A recent study in the Pest Management Science journal highlighted the efficacy and environmental safety of these herbicides, making them attractive candidates for commercial development.
The synthesis of (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride typically involves several steps, including the preparation of the corresponding pyridine derivative and subsequent sulfonylation reactions. One common synthetic route involves the reaction of 4-chloro-2-methoxypyridine with chlorosulfonic acid to form the desired sulfonyl chloride. This process requires careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods and green chemistry approaches have further optimized this synthesis, making it more efficient and environmentally friendly.
The physical properties of (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride are also noteworthy. It is a white crystalline solid with a melting point ranging from 55°C to 57°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF), but it is insoluble in water. These properties make it easy to handle and purify using standard laboratory techniques.
In terms of safety, while (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity. Proper personal protective equipment (PPE) should be worn during handling, and it should be stored in a cool, dry place away from incompatible materials.
The future prospects for (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical properties and potential therapeutic benefits. As more studies are conducted, it is likely that additional uses will be discovered, further cementing its importance in both academic and industrial settings.
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